molecular formula C20H16FN3O3S B2913584 5-((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1172300-09-2

5-((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2913584
CAS No.: 1172300-09-2
M. Wt: 397.42
InChI Key: PHHGSQPNKGXVCC-UHFFFAOYSA-N
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Description

5-((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

One study involves the synthesis of N-Mannich bases of 1,3,4-oxadiazole, assessing their antimicrobial and anti-proliferative activities. These compounds, including derivatives similar to the chemical , showed significant inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against several cancer cell lines (Al-Wahaibi et al., 2021).

Structural Characterization

Another aspect of research focuses on the structural characterization of similar compounds, demonstrating their stability and planarity, which are crucial for their biological activities. This includes the synthesis of isostructural compounds with detailed single crystal diffraction studies (Kariuki et al., 2021).

Luminescence Properties

Research on derivatives of 1,3,4-oxadiazole has also explored their delayed luminescence properties, indicating potential applications in organic light-emitting diodes (OLEDs) due to their high external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Liquid Crystalline Properties

The liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds have been studied, with findings showing their potential in creating materials with enantiotropic nematic and smectic A phases, useful for liquid crystal display technologies (Zhu et al., 2009).

Corrosion Inhibition

Another area of application is in corrosion inhibition, where derivatives of 1,3,4-oxadiazole have been found to effectively protect mild steel in sulphuric acid, showcasing their potential as corrosion inhibitors through a combination of gravimetric, electrochemical, and SEM methods (Ammal et al., 2018).

Anticancer Evaluation

Furthermore, the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been investigated for their anticancer activities, with several compounds exhibiting moderate to excellent activity against multiple cancer cell lines (Ravinaik et al., 2021).

Properties

IUPAC Name

5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-25-16-8-5-13(9-17(16)26-2)15-11-28-19(22-15)10-18-23-20(24-27-18)12-3-6-14(21)7-4-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHGSQPNKGXVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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